1-Chloro-4,5-difluoro-2-isothiocyanatobenzene
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Overview
Description
1-Chloro-4,5-difluoro-2-isothiocyanatobenzene is an organic compound with the molecular formula C₇H₂ClF₂NS . This compound is characterized by the presence of chlorine, fluorine, and isothiocyanate functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Chloro-4,5-difluoro-2-isothiocyanatobenzene can be achieved through several methods:
Replacement Reaction: One method involves the replacement reaction of phenyl isothiocyanate with the corresponding amines.
Amines and Thiophosgene: Another common method involves the reaction of amines with thiophosgene.
Carbon Disulfide Method: This method uses carbon disulfide and di-tert-butyl dicarbonate as catalysts.
Phenyl Chlorothionoformate Method: This method involves the reaction of phenyl chlorothionoformate with primary amines.
Chemical Reactions Analysis
1-Chloro-4,5-difluoro-2-isothiocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine and fluorine atoms on the benzene ring.
Addition Reactions: The isothiocyanate group can undergo addition reactions with nucleophiles, forming thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common reagents used in these reactions include bases, acids, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4,5-difluoro-2-isothiocyanatobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in bioconjugation reactions due to its ability to form stable thiourea linkages with amines.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4,5-difluoro-2-isothiocyanatobenzene involves its reactivity with nucleophiles. The isothiocyanate group reacts with amines to form thiourea derivatives, which can interact with various molecular targets. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or bioconjugation.
Comparison with Similar Compounds
1-Chloro-4,5-difluoro-2-isothiocyanatobenzene can be compared with other isothiocyanate-containing compounds:
Phenyl Isothiocyanate: Unlike this compound, phenyl isothiocyanate lacks chlorine and fluorine substituents, making it less reactive in certain substitution reactions.
Methyl Isothiocyanate: This compound is simpler and more volatile, with different reactivity patterns compared to this compound.
Benzyl Isothiocyanate: Benzyl isothiocyanate has a benzyl group instead of chlorine and fluorine, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications.
Properties
IUPAC Name |
1-chloro-4,5-difluoro-2-isothiocyanatobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NS/c8-4-1-5(9)6(10)2-7(4)11-3-12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCORWPNMYHBTJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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